REACTION_SMILES
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[Br:1][c:2]1[c:3]([CH2:11][Br:12])[cH:4][c:5]([O:9][CH3:10])[cH:6][c:7]1[CH3:8].[C:13]([O-:14])(=[O:15])[O-:16].[CH3:18][CH2:19][O:20][C:21]([CH3:22])=[O:23].[Ca+2:17].[O:25]1[CH2:26][CH2:27][O:28][CH2:29][CH2:30]1.[OH2:24]>>[Br:1][c:2]1[c:3]([CH2:11][OH:14])[cH:4][c:5]([O:9][CH3:10])[cH:6][c:7]1[CH3:8]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc(C)c(Br)c(CBr)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Ca+2]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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COc1cc(C)c(Br)c(CO)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |